molecular formula C14H12BrNO2 B1396297 2-Bromo-4-phenyl-nicotinic acid ethyl ester CAS No. 1237962-71-8

2-Bromo-4-phenyl-nicotinic acid ethyl ester

Cat. No.: B1396297
CAS No.: 1237962-71-8
M. Wt: 306.15 g/mol
InChI Key: BDRRHIOEEONVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenyl-nicotinic acid ethyl ester ( 1237962-71-8 ) is a high-purity brominated nicotinic acid ester derivative with the molecular formula C 14 H 12 BrNO 2 and a molecular weight of 306.16124 g/mol . This compound serves as a valuable and versatile synthetic intermediate in organic and medicinal chemistry research. The specific bromine and phenyl substituents on the pyridine ring make it a privileged building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical candidates. Its structure suggests utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in drug discovery efforts. Researchers can leverage this compound to develop novel chemical entities, possibly for targeting neurological or psychiatric disorders, given the established biological activity of structurally related nicotinic acid esters . The ester is offered with a guaranteed purity of 95% or higher . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 2-bromo-4-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-2-18-14(17)12-11(8-9-16-13(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRHIOEEONVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenyl-nicotinic acid ethyl ester typically involves the bromination of 4-phenyl-nicotinic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products include 2-azido-4-phenyl-nicotinic acid ethyl ester or 2-thiocyanato-4-phenyl-nicotinic acid ethyl ester.

    Reduction: Products include 2-amino-4-phenyl-nicotinic acid ethyl ester or 2-hydroxy-4-phenyl-nicotinic acid ethyl ester.

    Oxidation: Products include 4-phenyl-2,3-dihydroxy-nicotinic acid ethyl ester.

Scientific Research Applications

2-Bromo-4-phenyl-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenyl-nicotinic acid ethyl ester

Biological Activity

2-Bromo-4-phenyl-nicotinic acid ethyl ester is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission and various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂BrN₁O₂, with a molecular weight of approximately 306.16 g/mol. The structure features a pyridine ring with specific substitutions that may influence its biological activity.

Property Value
Molecular FormulaC₁₄H₁₂BrN₁O₂
Molecular Weight306.16 g/mol
Key Functional GroupsBromine, Phenyl, Ester

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with bromine substitutions have shown activity against various gram-positive bacteria. The specific antibacterial efficacy of this compound remains to be thoroughly investigated, but its structural analogs suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Related Compounds : A study examining the biological activity of related nicotinic acid derivatives found that certain compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against various pathogens . This suggests that this compound may possess similar properties.
  • Comparative Analysis : In comparing related compounds, it was noted that those with phenyl substitutions often exhibited enhanced biological activities compared to their non-substituted counterparts. This observation supports the hypothesis that the phenyl group in this compound could contribute positively to its biological efficacy .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of the bromine atom at the 2-position.
  • Esterification : Formation of the ethyl ester from nicotinic acid.
    These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .

Potential Applications

Due to its structural characteristics, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new therapeutics targeting nAChRs.
  • Antimicrobial Agents : Potential development as an antibacterial agent based on preliminary findings from related compounds.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physical property differences between 2-Bromo-4-phenyl-nicotinic acid ethyl ester and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Melting Point (°C) Boiling Point (°C/mmHg) Key Differences
This compound C14H12BrNO2 Bromo at 2, phenyl at 4 on nicotinic 306.16 Not reported Not reported Nicotinic acid core, phenyl substituent
Ethyl 2-(4-bromophenyl)acetate C10H11BrO2 Bromo on phenyl, acetate ester 243.10 29–31 88–90/0.35 Acetate group, no heterocycle
4-Bromo-2-methylnicotinic acid ethyl ester C9H10BrNO2 Methyl at 2, bromo at 4 on nicotinic 244.09 Not reported Not reported Methyl substituent vs. phenyl
Methyl 2-bromopyridine-3-carboxylate C8H6BrNO2 Methyl ester, bromo at 2 on pyridine 230.05 Not reported Not reported Methyl ester, different substitution

Key Observations:

  • Nicotinic Acid Core vs.
  • Ester Group Variants : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 2-bromopyridine-3-carboxylate), influencing solubility and metabolic stability .

Q & A

Q. Tables for Key Data

Property Value Reference
Molecular Weight~296.12 g/mol (C₁₄H₁₂BrNO₂)
Melting Point114–117°C (analog)
logP (Predicted)3.5 (±0.3)
X-ray Resolution0.84 Å (SHELXL-refined structure)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-phenyl-nicotinic acid ethyl ester
Reactant of Route 2
2-Bromo-4-phenyl-nicotinic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.